2-Chloro-6-(trifluoromethyl)nicotinic acid chemical properties
2-Chloro-6-(trifluoromethyl)nicotinic acid chemical properties
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into molecular scaffolds can dramatically enhance crucial properties including metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable scaffolds, 2-Chloro-6-(trifluoromethyl)nicotinic acid stands out as a versatile and highly reactive intermediate. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile
2-Chloro-6-(trifluoromethyl)nicotinic acid, with CAS Number 280566-45-2, is a substituted pyridine derivative.[2] Its structure features a pyridine ring functionalized with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 6-position. This unique arrangement of electron-withdrawing groups imparts significant reactivity and utility to the molecule.
Caption: Chemical structure of 2-Chloro-6-(trifluoromethyl)nicotinic acid.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and formulation approaches.
| Property | Value | Source(s) |
| CAS Number | 280566-45-2 | [2][3][4] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2][4][5] |
| Molecular Weight | 225.55 g/mol | [2][4][5] |
| Appearance | White to light yellow crystalline powder | [3][4][6] |
| Melting Point | 120 °C | [3][4][7] |
| Boiling Point | 271.3 ± 40.0 °C (Predicted) | [3][4] |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 1.42 ± 0.28 (Predicted) | [3][4] |
| Solubility | Almost insoluble in water; Soluble in ethanol, DMF | [3] |
The low predicted pKa is a direct consequence of the powerful electron-withdrawing effects of the chlorine and trifluoromethyl substituents on the pyridine ring, which stabilize the carboxylate conjugate base.
Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-6-(trifluoromethyl)nicotinic acid is derived from its three key functional groups: the carboxylic acid, the reactive C-Cl bond, and the trifluoromethyl-substituted pyridine ring.
Caption: Key reactivity pathways for 2-Chloro-6-(trifluoromethyl)nicotinic acid.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes standard transformations:
-
Amide Formation: Coupling with primary or secondary amines using standard coupling agents (e.g., EDC, HATU) to form the corresponding amides.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.
Reactions at the 2-Chloro Position
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-deficient nature of the pyridine ring, which is further enhanced by the CF₃ group. This makes it a prime site for introducing a variety of substituents.
A key transformation is reductive dechlorination . This reaction is particularly useful for synthesizing 6-(trifluoromethyl)nicotinic acid, another valuable building block.[8][9]
Synthesis Protocol: Reductive Dechlorination
This protocol details the synthesis of 6-(Trifluoromethyl)nicotinic acid from 2-Chloro-6-(trifluoromethyl)nicotinic acid via catalytic hydrogenation.[8] This procedure serves as a self-validating system; successful conversion can be readily monitored by techniques like TLC or LC-MS, observing the disappearance of the starting material and the emergence of a more polar product.
Materials and Equipment
-
2-Chloro-6-(trifluoromethyl)nicotinic acid
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
5% Palladium on Carbon (5% Pd/C)
-
Concentrated Hydrochloric Acid (HCl)
-
Four-necked flask with stirrer, thermometer, and gas inlet
-
Hydrogen balloon or hydrogenator
-
Rotary evaporator
-
Nutsche filter or Büchner funnel
Step-by-Step Procedure
-
Reaction Setup: Charge a 200 mL four-necked flask with 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 mL of methanol.[8]
-
Base Addition: Stir the mixture and cool in an ice-water bath. Add 9.0 g (0.088 mol) of triethylamine dropwise to form the carboxylate salt in situ. This is crucial as the free acid can poison the palladium catalyst.
-
Inerting: Replace the atmosphere in the flask with nitrogen.
-
Catalyst Addition: Carefully add 1.0 g of 5% Pd/C to the reaction mixture.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon. For larger scales, a Parr hydrogenator should be used.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by liquid chromatography, checking for the disappearance of the starting material.[8]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol from the filtrate using a rotary evaporator.
-
Precipitation: Dissolve the residue in 100 mL of water. Cool the solution to approximately 15°C.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to protonate the carboxylate, causing the product, 6-trifluoromethyl nicotinic acid, to precipitate out of the solution.[8]
-
Isolation: Age the slurry for about one hour at the same temperature to ensure complete crystallization. Filter the solid product, wash the cake with cold water, and dry under vacuum.[8]
Caption: Experimental workflow for the synthesis of 6-(Trifluoromethyl)nicotinic acid.
Applications in Research and Development
2-Chloro-6-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of a wide range of target molecules, particularly in the agrochemical and pharmaceutical sectors.
-
Agrochemicals: It serves as a primary starting material for synthesizing potent insecticides and herbicides.[3][10] The trifluoromethylpyridine core is a well-established pharmacophore in crop protection agents.
-
Pharmaceuticals: In medicinal chemistry, this scaffold is used to develop novel therapeutic agents. The trifluoromethyl group enhances metabolic stability and cell permeability, making derivatives attractive candidates for drug discovery programs targeting a variety of diseases.[1][11] Research has shown its utility in developing nicotinic acetylcholine receptor (nAChR) agonists and potential anti-inflammatory and neuro-active agents.[10]
Safety and Handling
Proper handling of 2-Chloro-6-(trifluoromethyl)nicotinic acid is essential due to its hazardous nature.
Hazard Identification
-
Acute Toxicity: Toxic if swallowed.[5]
-
Irritation: Causes skin irritation and serious eye irritation.[3][5]
-
Respiratory: May cause respiratory irritation.[5]
-
GHS Pictograms: GHS06 (Toxic), GHS07 (Irritant)
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]
-
Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry methods (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[15]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[3][4]
Conclusion
2-Chloro-6-(trifluoromethyl)nicotinic acid is a high-value chemical intermediate whose utility is rooted in its distinct structural features. The interplay between the carboxylic acid, the activated chlorine atom, and the electron-deficient pyridine ring provides a versatile platform for synthetic chemists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of next-generation pharmaceuticals and agrochemicals.
References
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-chloro-6-trifluoromethyl nicotinic acid. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-Chloro-6-trifluoromethylnicotinic acid CAS#: 280566-45-2. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic Acid. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 280566-45-2・2-Chloro-6-(trifluoromethyl)nicotinic Acid・354-19381[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 9. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 10. 2-Chloro-6-(trifluoromethyl)nicotinic Acid [myskinrecipes.com]
- 11. innospk.com [innospk.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
